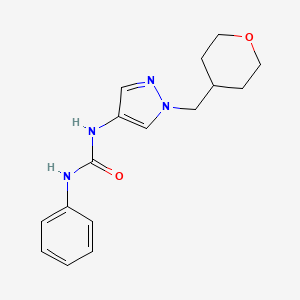
1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the phenyl group might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
1-Phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea derivatives have shown potential in forming hydrogels under specific conditions. The ability to tune the physical properties of these hydrogels, such as rheology and morphology, through anion interactions has been demonstrated. This property is significant for applications requiring customized gel characteristics, potentially including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).
Anticancer Activity
Compounds structurally related to 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea have been synthesized and evaluated for their potential as anticancer agents. Their cytotoxic effects on human adenocarcinoma cells suggest a pathway for developing new cancer treatments. The comparison of cytotoxicity with known compounds like chlorambucil indicates promising therapeutic potential (Gaudreault et al., 1988).
Green Chemistry in Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, related to 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, has been achieved using environmentally benign conditions, showcasing an advancement in green chemistry. This includes the use of ionic liquids as reaction media, which offers advantages like non-toxicity, non-corrosiveness, and simple experimental procedures, marking a significant step towards sustainable chemistry practices (Sudhan et al., 2016).
Acaricidal Activity
Research into N-substituted phenyl derivatives of 1-phenyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has explored their potential as acaricidal agents. Preliminary bioassay tests have shown these compounds to exhibit acaricidal activity, suggesting a role in pest control strategies (Xie Xian-ye, 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(18-14-4-2-1-3-5-14)19-15-10-17-20(12-15)11-13-6-8-22-9-7-13/h1-5,10,12-13H,6-9,11H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALSGIHYOFBPHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



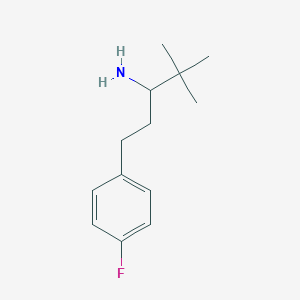
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)
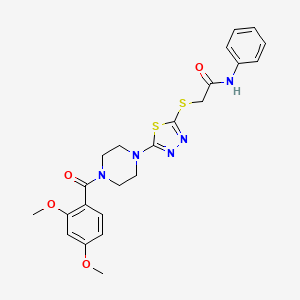
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2400029.png)
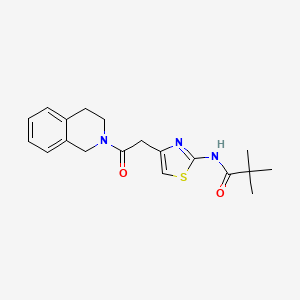
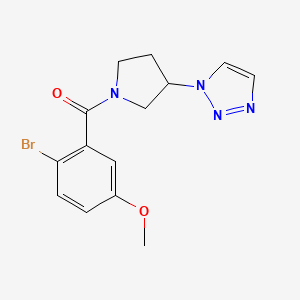
![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)
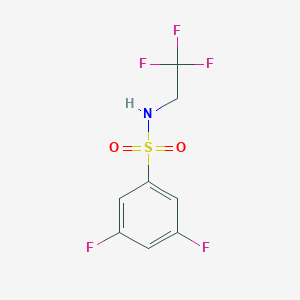
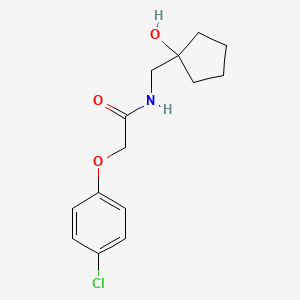
![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)
![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)
![6-Fluoro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2400044.png)